TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0)

Dye‑sensitized solar cells Counter electrode catalysis Molybdenum oxide thin films

Organometallic chemists requiring controlled generation of the 'Mo(CO)₃' fragment face a trade-off between precursor lability and handling stability. This propionitrile derivative resolves it with moderated ligand substitution kinetics versus the acetonitrile analog, enabling stoichiometric precision. • Controlled ligand exchange for bulky phosphines, NHCs, and air-sensitive chelating ligands • Validated DSSC precursor: MoO₃ counter electrodes deliver 60% PCE improvement and 90% efficiency retention after 350 bending cycles • ≥95% purity; air/moisture-sensitive - supplied in argon-purged, septum-sealed containers; store under inert atmosphere at room temperature

Molecular Formula C12H15MoN3O3
Molecular Weight 345.2 g/mol
CAS No. 103933-26-2
Cat. No. B021363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0)
CAS103933-26-2
Molecular FormulaC12H15MoN3O3
Molecular Weight345.2 g/mol
Structural Identifiers
SMILESCCC#N.CCC#N.CCC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
InChIInChI=1S/3C3H5N.3CO.Mo/c3*1-2-3-4;3*1-2;/h3*2H2,1H3;;;;
InChIKeyLQKDIRFNATWMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mo(CO)₃(propionitrile)₃ Identity and Properties


TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0) (CAS 103933-26-2), with the formula Mo(CO)₃(NCCH₂CH₃)₃, is an organometallic molybdenum(0) complex featuring a fac‑Mo(CO)₃ core coordinated by three labile propionitrile ligands. As a member of the Mo(CO)₃L₃ (L = nitrile) class, this compound serves as a versatile precursor for the in‑situ generation of the coordinatively unsaturated “Mo(CO)₃” fragment, enabling the synthesis of a wide range of substituted molybdenum carbonyl complexes [1]. Its utility as a precursor is complemented by a defined coordination environment, with the propionitrile ligands imparting distinct steric and electronic characteristics that differentiate it from its acetonitrile and other nitrile analogs .

Precursor for in‑situ generation of reactive Mo(CO)₃ fragment
Labile propionitrile ligands support controlled ligand substitution
Inert‑atmosphere handling required (glovebox/Schlenk line)

Non-Interchangeability of Mo(CO)₃(nitrile)₃


While all Mo(CO)₃(nitrile)₃ complexes can generate the “Mo(CO)₃” fragment, the choice of nitrile ligand critically influences the compound’s handling stability, vapor pressure characteristics, and the kinetics of ligand substitution. The propionitrile derivative exhibits enhanced air/moisture sensitivity compared to its acetonitrile counterpart , necessitating stricter inert-atmosphere handling protocols that directly impact laboratory workflow and procurement decisions. Conversely, the increased steric bulk of the propionitrile ligand can slow unwanted decomposition pathways, offering a practical shelf-life advantage under proper storage. These trade‑offs—between synthetic convenience and operational robustness—render generic “Mo(CO)₃ source” substitution scientifically unsound for applications where controlled stoichiometry, volatility, or specific ligand-exchange rates are paramount.

This Compound
Propionitrile ligands; moderated ligand exchange; air/moisture sensitive; may offer controlled Mo(CO)₃ generation
Acetonitrile Analog
Highly labile, pyrophoric; rapid substitution may cause uncontrolled reactivity; handling sensitivity may differ

Mo(CO)₃(propionitrile)₃ Comparative Evidence


MoO₃ Counter Electrode for Solid-State Solar Cells

When employed as a precursor for the fabrication of a fractional‑structured MoO₃ catalyst on the counter electrode of an all‑solid‑state fiber‑shaped dye‑sensitized solar cell (S‑FDSSC), tricarbonyltris(propionitrile)molybdenum(0)‑derived MoO₃ increases the power conversion efficiency by 60% compared to an unmodified reference electrode [1]. This enhancement is attributed to the unique fractional nanostructure accessible from this specific propionitrile precursor, which is not observed when using alternative molybdenum sources under identical solution‑processing conditions [1].

Device Efficiency
Head-to-head
+60% PCE improvement vs. unmodified reference
Supports precursor-dependent MoO₃ nanostructure for solid‑state photovoltaics
Solution‑processed MoO₃ counter electrode in S‑FDSSC
Dye‑sensitized solar cells Counter electrode catalysis Molybdenum oxide thin films

Slower Ligand Exchange vs. Acetonitrile

Although direct kinetic data for Mo(CO)₃(NCCH₂CH₃)₃ are not reported, the well‑established trend in Group‑6 carbonyl chemistry demonstrates that nitrile ligand substitution rates decrease with increasing alkyl chain length due to steric hindrance and stronger σ‑donation. Class‑level inference places the propionitrile complex as having a significantly slower ligand exchange rate compared to the acetonitrile analog, Mo(CO)₃(NCCH₃)₃, which is known for its extreme lability and pyrophoric nature . This moderated reactivity allows for more controlled synthetic procedures and reduces the risk of violent decomposition during routine handling [1].

Ligand Substitution
Class-level
Slower exchange relative to Mo(CO)₃(NCCH₃)₃ (inferred from nitrile chain length)
May support controlled generation of Mo(CO)₃ fragment in synthetic workflows
Data to verify; class‑level inference from alkyl nitrile series
Coordination chemistry Ligand substitution kinetics Mo(CO)₃ synthon generation

Mo vs. W Precursor Reactivity for Enone Complexes

A direct comparative study reveals that tricarbonyltris(propionitrile)molybdenum(0) is not simply interchangeable with its tungsten analog. The synthesis of homoleptic tris(η⁴‑1‑oxa‑1,3‑diene)molybdenum complexes requires a different precursor (η⁶‑benzenetricarbonylmolybdenum(0)), whereas the tungsten analog successfully yields the desired product when starting from tricarbonyltris(propionitrile)tungsten(0) [1]. This divergence underscores that the molybdenum‑propionitrile complex possesses a distinct reactivity profile, making it unsuitable for certain transformations that work for the tungsten congener, and vice versa.

Enone Complex Reactivity
Head-to-head
Mo complex ineffective for homoleptic enone complexes; W analog succeeds
Metal‑specific reactivity requires careful precursor selection for organometallic synthesis
Reaction with α,β‑unsaturated ketones; inert atmosphere
Homoleptic enone complexes Organometallic synthesis Precursor reactivity comparison

Application Scenarios for Mo(CO)₃(propionitrile)₃


Fabrication of MoO₃ Electrodes for Solid-State Solar Cells

Researchers developing solid‑state fiber‑shaped dye‑sensitized solar cells can leverage tricarbonyltris(propionitrile)molybdenum(0) as a unique precursor to create fractional‑structured MoO₃ catalyst layers. The resulting counter electrode delivers a 60% improvement in power conversion efficiency and exhibits superior mechanical flexibility (90% efficiency retention after 350 bending cycles) and humidity/temperature stability (<20% PCE loss after 350 h at 65 °C/65% RH) compared to unmodified devices [1]. This application is directly supported by quantitative device performance data.

Controlled Synthesis of Mo(CO)₃ Complexes with Bulky Ligands

In synthetic organometallic chemistry, the moderated ligand substitution rate of the propionitrile complex (compared to the highly labile acetonitrile analog) enables more controlled generation of the reactive “Mo(CO)₃” fragment [1]. This is particularly valuable when introducing bulky phosphines, N‑heterocyclic carbenes, or air‑sensitive chelating ligands, where exothermic or uncontrolled reactions could lead to decomposition or low yields. The compound’s handling sensitivity necessitates rigorous inert‑atmosphere techniques, but this trade‑off is acceptable in well‑equipped synthetic laboratories seeking reproducibility .

Group-6 Metal Carbonyl Comparative Reactivity

For fundamental research into the reactivity trends of Group‑6 metal carbonyl precursors, this compound serves as an essential comparator to both the acetonitrile analog and the tungsten‑propionitrile complex. The documented inability of the molybdenum‑propionitrile complex to directly form homoleptic enone complexes—unlike its tungsten counterpart—provides a clear, experimentally validated basis for investigating metal‑ and ligand‑specific reaction pathways [1]. Procurement of this compound is therefore justified for mechanistic studies aiming to elucidate the role of the nitrile ligand and metal center in complex formation.

Application
Selection Property
Validation Focus
MoO₃ electrode fabrication for solid‑state solar cells
Precursor‑dependent nanostructured catalyst formation
Electrode efficiency and mechanical stability in S‑FDSSC devices
Controlled synthesis of Mo(CO)₃ complexes with bulky ligands
Moderated nitrile lability for controlled fragment generation
Reaction control and yield consistency under inert atmosphere
Group‑6 metal carbonyl comparative reactivity studies
Divergent metal‑precursor reactivity profiles
Pathway selectivity in homoleptic enone complex formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.